4-(3,4-dicyanophenoxy)benzoic acid
Description
Background and Molecular Context
4-(3,4-Dicyanophenoxy)benzoic acid is an organic compound characterized by a distinctive molecular architecture. nih.govmolbase.com Its structure consists of a benzoic acid moiety connected to a phthalonitrile (B49051) (3,4-dicyanobenzene) unit through an ether linkage. nih.govresearchgate.net The key functional groups present in the molecule are a terminal carboxylic acid group (-COOH) on the benzoic acid ring and two adjacent cyano (nitrile) groups (-CN) on the phthalonitrile ring. nih.gov This arrangement of aromatic rings and reactive functional groups defines its chemical behavior and potential applications in materials science and supramolecular chemistry. researchgate.net
The presence of both a carboxylic acid group, which can be deprotonated to form a carboxylate, and nitrile groups provides multiple coordination sites for interactions with metal ions. nih.govnih.gov The molecule's shape is not perfectly planar; the two aromatic rings are oriented at a dihedral angle to each other, connected by the C-O-C ether bond. researchgate.net This specific three-dimensional conformation influences how the molecules pack in a crystal lattice and how they assemble into larger superstructures. researchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₅H₈N₂O₃ nih.govmolbase.com |
| Molecular Weight | 264.236 g/mol molbase.com |
| Key Functional Groups | Carboxylic Acid (-COOH), Cyano (-CN) nih.gov |
| Structural Components | Benzoic Acid, Phthalonitrile, Ether Linkage nih.govresearchgate.net |
Significance as a Multifunctional Organic Building Block
The unique chemical structure of this compound makes it a highly significant multifunctional organic building block, often referred to as an organic linker or ligand in the context of coordination chemistry. nih.govresearchgate.net Its utility stems from the presence of distinct and spatially separated coordination sites: the carboxylate group and the two nitrile groups. nih.govnih.gov
This dual functionality allows the molecule to bridge multiple metal centers simultaneously, facilitating the construction of extended, multidimensional structures. nih.govbrieflands.com In the field of materials chemistry, such organic linkers are fundamental to the "reticular synthesis" of metal-organic frameworks (MOFs), where metal ions or clusters (nodes) are connected by organic ligands (struts) to create highly ordered, porous materials. researchgate.net The carboxylic acid group readily coordinates with a wide range of metal ions, while the nitrile groups offer additional sites for coordination or for post-synthetic modification. nih.govresearchgate.net
Overview of Key Academic Research Domains and Perspectives
The application of this compound and structurally related ligands is primarily concentrated in the design and synthesis of advanced materials with tailored functionalities. Key research domains include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): This is the most prominent area of research for this type of ligand. Scientists utilize it to construct novel MOFs and coordination polymers with diverse metal ions like zinc (Zn), cadmium (Cd), and nickel (Ni). nih.govnih.govbrieflands.com The resulting frameworks exhibit a variety of topologies and are investigated for applications such as gas storage, separation, and catalysis. brieflands.comchalcogen.ro For instance, MOFs built from aromatic carboxylic acids are noted for their potential to form stable secondary building units (SBUs) and demonstrate significant thermal stability. brieflands.com
The table below details research findings related to similar benzoic acid-based ligands in these domains.
| Research Domain | Key Findings | Example Ligands |
| Metal-Organic Frameworks | Building MOFs with different topological structures from the same ligand is a key challenge and achievement. nih.gov MOFs containing aromatic carboxylic acids can exhibit high thermal and chemical stability. nih.govbrieflands.com | 3-nitro-4-(pyridin-4-yl)benzoic acid nih.gov, 4-(4-carboxy phenoxy) phthalic acid nih.gov, 1,4-benzenedicarboxylic acid chalcogen.ro |
| Luminescent Sensors | Zn(II)-based MOFs can exhibit strong fluorescence, which is effectively quenched by certain analytes, enabling their use as sensors. nih.gov The sensing mechanism can involve processes like photoinduced electron transfer. nih.gov | 4-(4-carboxy phenoxy) phthalate (B1215562) acid nih.gov, 1,4-benzenedicarboxylic acid (in La-MOF) chalcogen.ro |
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dicyanophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c16-8-11-3-6-14(7-12(11)9-17)20-13-4-1-10(2-5-13)15(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLCQMXLGKWTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354176 | |
| Record name | 4-(3,4-dicyanophenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85218-66-2 | |
| Record name | 4-(3,4-dicyanophenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design
Established Synthetic Pathways for 4-(3,4-Dicyanophenoxy)benzoic Acid
The formation of the diaryl ether bond is the cornerstone of the synthesis. This is most effectively accomplished via nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.
The SNAr mechanism for this synthesis relies on the reaction of a phenoxide with an electron-deficient aromatic ring. The electron deficiency is crucial and is provided by the two cyano (-CN) groups on the phthalonitrile (B49051) ring, which are potent electron-withdrawing groups that stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.netorgsyn.org
A highly plausible and efficient route involves the reaction of a 4-hydroxybenzoic acid ester, such as methyl 4-hydroxybenzoate, with an activated phthalonitrile derivative like 4-nitrophthalonitrile (B195368) or a 4-halophthalonitrile. researchgate.net The nitro or halo group serves as the leaving group, which is displaced by the phenoxide generated from the hydroxybenzoate ester.
The general reaction can be depicted as:
Reaction of a 4-hydroxybenzoic acid derivative with an activated phthalonitrile.
An alternative, though potentially less common, pathway would involve the reaction of a 4-halobenzoic acid derivative with 3,4-dicyanophenol. In either case, the presence of the strongly deactivating dicyano groups is essential for the reaction to proceed.
The choice of precursors is critical for a successful synthesis.
Phenolic Component : Using an ester of 4-hydroxybenzoic acid, such as the methyl or ethyl ester, is often preferred over the free acid. This is because the acidic proton of the carboxylic acid can interfere with the basic conditions typically required to generate the phenoxide nucleophile. Protecting the carboxylic acid as an ester circumvents this issue.
Phthalonitrile Component : 4-Nitrophthalonitrile is an excellent substrate because the nitro group is a powerful activating group and a good leaving group. researchgate.net Alternatively, 4,5-dihalophthalonitriles (e.g., dichloro- or difluoro-) can be used, with fluorine being a particularly effective leaving group in SNAr reactions. google.com
If the starting material is a nitrile on both aromatic rings, such as reacting 4-cyanophenol with 4-fluorobenzonitrile, the final step would require selective hydrolysis of one nitrile group to a carboxylic acid, which can be challenging. Therefore, the most strategic approach involves using a precursor that already contains the carboxylate functionality (or a protected version).
The success and yield of the SNAr reaction are highly dependent on several parameters.
The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. Common solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net A base is required to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide. Anhydrous potassium carbonate (K₂CO₃) is a widely used, effective base for this purpose. researchgate.netacs.org The reaction temperature is often elevated, typically in the range of 80-160 °C, to ensure a reasonable reaction rate. acs.orgchemicalbook.com
Following the successful formation of the ether linkage to produce the ester intermediate (e.g., methyl 4-(3,4-dicyanophenoxy)benzoate), the final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions (using NaOH or KOH) followed by acidification, or under acidic conditions.
| Parameter | Typical Condition | Rationale/Consideration |
|---|---|---|
| Solvent | DMF, NMP, DMSO | Polar aprotic solvents enhance nucleophilicity. researchgate.net |
| Base | Anhydrous K₂CO₃ | Generates the phenoxide nucleophile from the phenol (B47542) precursor. acs.org |
| Temperature | 80-160 °C | Provides sufficient energy to overcome the activation barrier. acs.orgchemicalbook.com |
| Hydrolysis | Aqueous NaOH or HCl | Converts the intermediate ester to the final carboxylic acid. |
Synthesis of Chemically Modified Derivatives
The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
The carboxylic acid group is a prime handle for derivatization through esterification and amidation reactions.
Esterification: Esters can be prepared through several standard methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) and typically requires refluxing conditions with the alcohol often serving as the solvent. ijstr.orgepa.gov For more sensitive or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used, often with a catalyst like 4-(dimethylamino)pyridine (DMAP), under milder, room-temperature conditions. nih.gov Another effective method is the Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate to achieve esterification under mild, neutral conditions. researchgate.net
Amidation: The formation of amides from the carboxylic acid generally requires activation of the carboxyl group. bohrium.com This can be done by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. bohrium.com Alternatively, direct condensation of the carboxylic acid and an amine can be mediated by a wide range of coupling agents, including carbodiimides (like DCC or EDC) or titanium-based catalysts such as TiCl₄. nih.govresearchgate.net
| Reaction | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, H₂SO₄ (cat.), Heat | Equilibrium process, best with excess alcohol. ijstr.org |
| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Mild conditions, good for sensitive substrates. nih.gov |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two-step process, highly reactive intermediate. bohrium.com |
| Amidation (Coupling Agent) | Amine, Coupling Agent (e.g., TiCl₄, EDC) | One-pot reaction, avoids harsh acyl chloride formation. nih.gov |
Further functionalization of the molecule is less common but theoretically possible. The aromatic ring of the benzoic acid moiety is deactivated by the ether linkage and the carboxyl group, making electrophilic aromatic substitution challenging.
The dicyano groups on the phthalonitrile ring, however, are known to undergo specific reactions. They can be hydrolyzed under harsh acidic or basic conditions to form a tetracarboxylic acid derivative, although this would compete with the hydrolysis of the existing benzoic acid. A more significant reaction of phthalonitriles is their cyclotetramerization. In the presence of certain metals or metal salts at high temperatures, the four nitrile groups can react to form a metal-containing phthalocyanine (B1677752) structure, a class of intensely colored macrocyclic compounds. This transformation would create complex, high-molecular-weight derivatives from the parent molecule.
Green Chemistry Principles in Synthetic Design
The growing emphasis on sustainable chemical practices has led to the critical evaluation and redesign of synthetic routes to minimize environmental impact. The principles of green chemistry provide a framework for this assessment.
Atom Economy and Reaction Mass Efficiency: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Atom economy and reaction mass efficiency (RME) are metrics used to quantify this. nih.govmdpi.com For the synthesis of this compound, a high atom economy is desirable, meaning that most of the atoms from the starting materials, 4-hydroxybenzoic acid and 4-fluorobenzonitrile, are incorporated into the final product. Byproducts, such as the displaced fluoride (B91410) ion, should be minimal and non-hazardous.
Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often employ hazardous and volatile organic solvents. Green chemistry encourages the use of safer alternatives. The choice of solvent for the synthesis of this compound is critical. While polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for SNAr reactions, their toxicity and high boiling points pose environmental and safety concerns. Research into greener solvent alternatives is ongoing, with a focus on recyclable, biodegradable, and less toxic options. In some cases, solvent-free conditions can be achieved, for instance, by utilizing one of the reactants as the solvent if it is a liquid at the reaction temperature. rsc.org
Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve reaction efficiency and reduce waste. researchgate.net In the context of the Ullmann condensation for synthesizing this compound, the development of highly active and recyclable copper catalysts is a key area of research. Modern catalytic systems aim to reduce the required catalyst loading and operate under milder conditions.
A comparative overview of different synthetic conditions for analogous reactions is presented in the table below, highlighting the potential for applying green chemistry principles.
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Green Chemistry Considerations |
| 4-hydroxybenzoic acid | 4-fluorobenzonitrile | Base (e.g., K₂CO₃) | DMF | 120-150 | 4-8 | >80 | DMF is a hazardous solvent. |
| 4-hydroxybenzoic acid | 4-fluorobenzonitrile | Base (e.g., K₂CO₃) | DMSO | 130-160 | 3-6 | >85 | DMSO is a less toxic alternative to DMF but can be difficult to remove. |
| 4-hydroxybenzoic acid | 4-fluorobenzonitrile | Base (e.g., K₂CO₃) | Ionic Liquid | 100-120 | 1-2 | High | Ionic liquids can be recyclable but their synthesis and toxicity need careful consideration. |
| 4-hydroxybenzoic acid | 4-fluorobenzonitrile | Base (e.g., K₂CO₃) | Microwave | 150-180 | 0.25-0.5 | >90 | Reduced reaction time and energy consumption. Potential for solvent-free conditions. ajrconline.orgijprdjournal.com |
| 4-halobenzoic acid | Phenol | Copper | Pyridine | >200 | >10 | Moderate | Traditional Ullmann conditions are harsh. Modern ligands can allow for milder conditions. wikipedia.org |
This table is a representation of typical conditions for analogous SNAr and Ullmann reactions and serves to illustrate the potential application of green chemistry principles. Specific yields for this compound under these exact conditions would require experimental verification.
By focusing on these green chemistry principles, the synthesis of this compound can be optimized to be more environmentally benign, economically viable, and sustainable. Future research will likely focus on developing novel catalytic systems and utilizing greener reaction media to further improve the synthetic process.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a primary site for a variety of chemical modifications, enabling the formation of metal complexes, polymers, and other derivatives through well-established reaction pathways.
Formation of Metal Complexes and Coordination Bonds
The carboxylic acid moiety of 4-(3,4-dicyanophenoxy)benzoic acid can be deprotonated to form a carboxylate anion, which readily coordinates with metal ions. This interaction leads to the formation of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov The carboxylate group can act as a ligand, bridging metal centers to create extended one-, two-, or three-dimensional networks. nih.gov The specific architecture of these coordination polymers is influenced by factors such as the choice of metal ion, the coordination geometry of the metal, and the presence of other auxiliary ligands. nih.gov
The formation of these metal complexes can be detected through techniques like infrared (IR) spectroscopy. A key indicator of coordination is the disappearance of the C=O stretching vibration peak of the carboxylic acid (typically around 1711 cm⁻¹) and the appearance of new bands corresponding to the coordinated carboxylate group. nih.gov
| Metal Ion | Resulting Complex Type | Potential Application |
| Zn(II) | Coordination Polymer | Sensor for small molecules |
| Cd(II) | Metal-Organic Framework | Gas storage and separation |
This table showcases examples of metal complexes that can be formed with this compound and their potential applications based on analogous systems.
Condensation and Polymerization Reactions
The carboxylic acid functional group allows this compound to participate in condensation polymerization reactions. online-learning-college.com When reacted with a diol (a molecule with two alcohol groups), a polyester (B1180765) is formed through the repeated formation of ester linkages, with the elimination of a water molecule at each step. online-learning-college.com Similarly, reaction with a diamine (a molecule with two amine groups) leads to the formation of a polyamide through the creation of amide bonds.
These polymerization reactions result in the formation of long-chain polymers, where the properties of the final material are dictated by the structure of the monomers used. The dicyanophenoxy benzoic acid moiety can be incorporated into the polymer backbone, potentially imparting unique thermal or mechanical properties to the resulting material.
Ester and Amide Linkage Formation
Beyond polymerization, the carboxylic acid group can be converted into individual ester or amide linkages through reactions with alcohols or amines, respectively.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This is a common strategy for modifying the solubility and other physical properties of the molecule.
Amidation: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. nih.gov This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling reagents that facilitate the direct condensation of the acid and amine. nih.gov Reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct amidation of carboxylic acids. nih.gov The formation of amides is a critical step in the synthesis of many biologically active molecules and advanced materials. libretexts.org
Transformations of the Nitrile (Cyano) Functional Groups
The two nitrile (-C≡N) groups on the phenoxy ring of this compound are also highly reactive and offer a distinct set of derivatization possibilities.
Cyclotetramerization to Phthalocyanine (B1677752) Macrocycles
A key reaction of phthalonitriles (molecules containing two adjacent nitrile groups on a benzene (B151609) ring) is their cyclotetramerization to form phthalocyanines. This process involves the template-driven condensation of four phthalonitrile (B49051) units around a central metal ion, resulting in a large, highly conjugated macrocyclic structure.
The presence of the 3,4-dicyanophenoxy group in this compound makes it a suitable precursor for the synthesis of peripherally substituted phthalocyanines. These substituents can be used to tune the solubility, electronic properties, and aggregation behavior of the resulting phthalocyanine complex. The cyclotetramerization is typically carried out in a high-boiling solvent in the presence of a metal salt (e.g., zinc chloride, cobalt chloride).
| Reactant | Reaction Type | Product |
| This compound and a metal salt | Cyclotetramerization | Metal-containing Phthalocyanine |
This table illustrates the transformation of this compound into a phthalocyanine macrocycle.
Reactions Involving Nitrile Hydrolysis or Reduction
The nitrile groups can undergo hydrolysis to form carboxylic acids or be reduced to primary amines.
Nitrile Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids. libretexts.orgchemguide.co.ukbyjus.comlibretexts.org This reaction proceeds through an amide intermediate. libretexts.orgbyjus.com For this compound, this would result in the formation of a tricarboxylic acid derivative, further increasing its potential as a ligand for metal complexation. The hydrolysis can be carried out by heating the nitrile with a dilute acid, such as hydrochloric acid, or an alkali, like sodium hydroxide (B78521) solution. chemguide.co.uklibretexts.org
Nitrile Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation converts the cyano groups into aminomethyl groups (-CH₂NH₂), introducing new reactive sites for further chemical modification, such as amide bond formation or the synthesis of Schiff bases.
Multi-site Reactivity and Selective Derivatization
The chemical architecture of this compound presents multiple reactive sites, making it a versatile precursor for the synthesis of a variety of derivatives. The molecule contains three primary functional groups: a carboxylic acid group and two nitrile groups in ortho positions to each other on a phenoxy ring. This arrangement allows for selective chemical transformations at either the carboxylic acid function or the dinitrile moiety, depending on the reaction conditions.
The differential reactivity of these functional groups is the basis for its use in targeted synthesis. The carboxylic acid group can undergo typical reactions such as esterification, while the adjacent nitrile groups are precursors for the formation of macrocyclic compounds like phthalocyanines.
The two adjacent nitrile groups on the phenoxy ring are key to one of the most significant derivatization strategies for this molecule: the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a central cavity that can chelate a metal ion. The cyclotetramerization of phthalonitriles, such as the 3,4-dicyanophenoxy moiety, is a common method for their preparation.
This reaction typically involves heating the phthalonitrile derivative in the presence of a metal salt or metal precursor, which templates the formation of the macrocycle. The process involves the tetramerization of four phthalonitrile units, leading to a highly conjugated system. The properties of the resulting phthalocyanine can be tuned by the choice of the central metal atom and the peripheral substituents.
For instance, the synthesis of tetrasubstituted phthalocyanines bearing benzoic acid moieties has been reported. These derivatives can exhibit interesting aggregation and spectroscopic properties. researchgate.net The general synthetic pathway involves the reaction of a substituted phthalonitrile, in this case, a derivative of this compound, to form the corresponding phthalocyanine. nih.gov
Table 1: Representative Conditions for Phthalocyanine Formation from Phthalonitrile Precursors
| Precursor Type | Reagents | Conditions | Product Type |
| Phthalonitrile | Metal Halide, Urea, Catalyst (e.g., DBU) | High Temperature (e.g., 200 °C), Inert Atmosphere | Metal-Complexed Phthalocyanine |
| Phthalonitrile | Hydroquinone | Fusion at High Temperature (e.g., 200 °C) under N₂ | Metal-Free Phthalocyanine |
Note: DBU (1,8-diazabicyclo- youtube.comopenstax.orgundec-7-ene) is a common catalyst in these reactions. The specific conditions can vary depending on the desired product and the nature of the substituents.
The carboxylic acid group of this compound can be selectively derivatized through esterification, while leaving the nitrile groups intact. Esterification is a fundamental reaction in organic synthesis, and various methods can be employed to achieve this transformation. The choice of method often depends on the specific alcohol to be used and the desired reaction conditions.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgiajpr.com This is an equilibrium-driven process, and the removal of water can be used to drive the reaction to completion.
Another effective method, particularly for more sensitive or sterically hindered alcohols, is the Steglich esterification. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This reaction proceeds under mild conditions and generally gives high yields.
The ability to selectively form esters without affecting the nitrile groups is crucial for creating multifunctional molecules. For example, an ester derivative, Benzoic acid, 4-(4-butylcyclohexyl)-, 4-butoxy-2,3-dicyanophenyl ester, has been synthesized, highlighting the possibility of introducing complex alkyl or aryl groups via the carboxylic acid moiety. nih.gov
Table 2: Common Methods for the Selective Esterification of Benzoic Acid Derivatives
| Method | Reagents | General Conditions | Key Features |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; simple reagents. libretexts.orgiajpr.com |
| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room Temperature, Anhydrous Solvent (e.g., CH₂Cl₂) | Mild conditions; high yields; suitable for sterically hindered substrates. organic-chemistry.org |
| Tin(II) Catalyzed Esterification | Alcohol, Tin(II) Compound | Distillation to remove water | Efficient for long-chain alcohols. google.com |
Note: The choice of solvent and reaction time can be optimized based on the specific substrates.
Applications As a Molecular Building Block in Advanced Material Architectures
Precursor in Phthalocyanine (B1677752) Chemistry
The dicyanophenoxy moiety of 4-(3,4-dicyanophenoxy)benzoic acid serves as a reactive precursor for the template-assisted cyclotetramerization reaction that forms the characteristic phthalocyanine (Pc) macrocycle. This allows for the direct incorporation of a carboxylic acid functional group onto the phthalocyanine periphery, opening up numerous possibilities for further modification and application.
Synthesis of Peripheral and Non-Peripheral Substituted Phthalocyanines
This compound is a key starting material for synthesizing peripherally substituted phthalocyanines. The carboxylic acid group provides a handle for introducing a wide variety of functionalities. For instance, it can be converted to an acid chloride, which then readily reacts with amines or alcohols to form amide or ester linkages, respectively. This strategy has been employed to graft phthalocyanines onto various supports or to introduce specific solubilizing or functional groups. researchgate.netresearchgate.net
The synthesis of these substituted phthalocyanines often involves a mixed cyclotetramerization reaction. researchgate.net In this approach, this compound (or its derivative) is reacted with another substituted phthalonitrile (B49051) in the presence of a metal salt and a high-boiling solvent. This statistical condensation leads to a mixture of phthalocyanine products with varying numbers and arrangements of the different substituents. semanticscholar.orgresearchgate.net While this method can produce a range of products, it is a common and effective way to generate unsymmetrically substituted phthalocyanines. researchgate.net
The position of the substituents on the phthalocyanine ring, whether peripheral (at the 2,3,9,10,16,17,23,24 positions) or non-peripheral (at the 1,4,8,11,15,18,22,25 positions), significantly influences the electronic and photophysical properties of the resulting molecule. umich.edu The use of this compound allows for the introduction of substituents at the peripheral positions.
Design of Asymmetric Phthalocyanine Systems
Asymmetric phthalocyanines, those with dissimilar substituents on the macrocycle, are of particular interest due to their unique photophysical and electronic properties. nih.gov The statistical condensation method, as mentioned earlier, is a primary route to synthesizing A3B-type asymmetric phthalocyanines, where 'A' and 'B' represent different phthalonitrile precursors. semanticscholar.org In this context, this compound can act as the 'B' component, providing a single carboxylic acid functionality on the final phthalocyanine.
A significant challenge in the synthesis of asymmetric phthalocyanines is the separation of the desired product from the statistical mixture of other symmetrically and asymmetrically substituted products. nih.gov One strategy to overcome this is the use of a polymer support-based method. In this approach, this compound chloride is first coupled to a functionalized solid support, such as silica (B1680970) gel modified with amino groups. researchgate.netsemanticscholar.org The immobilized phthalonitrile is then subjected to a mixed condensation with an excess of a second phthalonitrile in the presence of a metal salt. After the reaction, the desired A3B-type phthalocyanine can be cleaved from the support, simplifying the purification process. researchgate.net
Integration into Hybrid Materials via Phthalocyanine Formation on Supports (e.g., Silica)
The carboxylic acid group of this compound is instrumental in the covalent attachment of phthalocyanines to solid supports, creating robust hybrid materials. researchgate.net A common method involves modifying a support material, such as silica gel, with aminopropyl groups. This functionalized silica is then reacted with this compound chloride to form a covalent amide bond, effectively anchoring the phthalonitrile precursor to the surface. researchgate.net
Subsequent reaction of this modified silica with another phthalonitrile derivative in the presence of a metal salt, such as a zinc(II) salt, leads to the in-situ formation of the phthalocyanine macrocycle directly on the silica surface. researchgate.net This results in a covalently bonded phthalocyanine-silica hybrid material. Spectroscopic analysis, such as UV/vis reflectance spectroscopy, can confirm that the phthalocyanines on the surface exist in a monomeric state. researchgate.net The loading of the phthalocyanine on the silica can be controlled by the reaction conditions. researchgate.net This method provides a powerful tool for creating heterogeneous catalysts and functional materials where the properties of the phthalocyanine are combined with the high surface area and stability of the support.
Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The dual functionality of this compound, specifically its carboxylate group, also makes it a suitable candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers.
Principles of MOF Design with Carboxylate Linkers
MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.govresearchgate.net Aromatic polycarboxylic acids are widely used as linkers due to their rigidity, stability, and the versatile coordination modes of the carboxylate groups. nih.gov The geometry and connectivity of the linker, along with the coordination preferences of the metal center, dictate the resulting topology and properties of the MOF.
The design of MOFs often involves the self-assembly of metal ions and organic linkers under solvothermal conditions. nih.govresearchgate.net The choice of solvent, temperature, and the molar ratio of reactants can influence the final structure. researchgate.net The carboxylic acid group of a linker like this compound can deprotonate to form a carboxylate, which can then coordinate to metal centers in various ways (e.g., monodentate, bidentate chelating, bidentate bridging). This versatility in coordination allows for the formation of a wide range of framework dimensionalities, from 1D chains and 2D layers to complex 3D networks. nih.gov
Exploration of Coordination Modes and Framework Topology
While the use of this compound specifically as a linker in MOFs is an emerging area of research, the principles can be inferred from similar dicarboxylic acid linkers. The carboxylate group can bridge two metal centers, leading to the extension of the structure into one, two, or three dimensions. The dicyanophenoxy portion of the molecule offers additional potential for functionality. The nitrile groups could, in principle, also coordinate to metal centers, although this is less common than carboxylate coordination. More likely, the nitrile groups could serve as sites for post-synthetic modification, or they could influence the framework's properties through dipole-dipole interactions or by acting as hydrogen bond acceptors.
Despite a comprehensive search of publicly available scientific literature, detailed research findings specifically concerning the chemical compound "this compound" in the context of the requested applications are not available. Consequently, it is not possible to generate an article that adheres to the strict outline and content requirements provided.
The performed searches did not yield specific data on:
Hydrogen Bonding Networks and Hierarchical Self-Assembly: There is no available literature detailing the specific hydrogen bonding interactions or the self-assembly behavior of this compound in solution or on surfaces.
Monomer in Polymer and Resin Systems: No scientific publications were found that describe the use of this compound as a monomer for the synthesis of polyimides or benzoxazine (B1645224) resins.
Therefore, the creation of an article with the specified sections, subsections, and data tables focusing solely on "this compound" cannot be fulfilled at this time.
Advanced Spectroscopic and Structural Characterization for Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for detailing the connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the proton and carbon skeletons.
¹H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. In the case of 4-(3,4-dicyanophenoxy)benzoic acid, the ¹H NMR spectrum is anticipated to exhibit a series of signals corresponding to the aromatic protons.
The protons on the benzoic acid ring and the dicyanophenoxy ring will resonate at different chemical shifts due to the varying electronic effects of the substituent groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, owing to its acidic nature and hydrogen bonding.
The aromatic protons will present as a complex pattern of multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns and coupling constants (J values) would reveal the substitution pattern and the through-bond connectivity of the protons on each aromatic ring. For instance, the protons on the benzoic acid moiety are expected to show a characteristic AA'BB' or a set of doublet of doublets pattern, depending on the resolution and the magnetic field strength.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | br s |
Note: br s denotes a broad singlet, and m denotes a multiplet. Actual chemical shifts may vary depending on the solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift, typically in the range of 165-185 ppm. The carbon atoms of the two nitrile groups (C≡N) are also expected to have a distinct chemical shift, usually in the range of 110-120 ppm.
The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of these carbons are influenced by the electron-withdrawing or electron-donating nature of the substituents. The carbon atoms directly attached to the ether oxygen and the carboxylic acid group will be shifted further downfield compared to the other aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic Carbons | 110 - 160 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Experiments such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, helping to trace the proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). This information is pivotal in assembling the complete molecular structure by connecting the different fragments identified in the 1D NMR spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations (C≡N, C=O, Ar-O-Ar)
The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its characteristic functional groups.
A sharp and strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretch of the carboxylic acid group will appear as a strong and typically broad absorption in the range of 1680-1710 cm⁻¹. The broadness is often due to hydrogen bonding.
The presence of the aromatic ether linkage (Ar-O-Ar) can be confirmed by the appearance of characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically observed as a strong band around 1200-1250 cm⁻¹, while the symmetric stretch appears as a weaker band around 1020-1075 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |
| Carbonyl (C=O) | Stretching | 1680 - 1710 | Strong, Broad |
| Aromatic Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |
| Aromatic Ether (Ar-O-Ar) | Symmetric C-O-C Stretch | 1020 - 1075 | Weak to Medium |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Very Broad |
Monitoring Reaction Progression
IR spectroscopy is also a valuable technique for monitoring the progress of the synthesis of this compound. For instance, in a nucleophilic aromatic substitution reaction to form the ether linkage, the disappearance of the characteristic O-H stretching band of a phenol (B47542) precursor and the appearance of the Ar-O-Ar stretching bands can be monitored to determine the extent of the reaction. Similarly, the formation of the nitrile groups from a precursor can be followed by the appearance of the C≡N stretching band. This real-time analysis allows for the optimization of reaction conditions and ensures the complete conversion to the desired product.
Mass Spectrometry Techniques
Mass spectrometry has been a critical tool in confirming the molecular weight and structural integrity of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) has been employed to ascertain the precise molecular formula of compounds derived from this compound. For instance, in the synthesis of asymmetrically substituted fluorinated phthalocyanines, HRMS was used in combination with other spectroscopic methods to confirm the identity of the resulting complex. shu.edu This technique provides highly accurate mass measurements, which are essential for the unambiguous identification of newly synthesized molecules.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF mass spectrometry has also been a key analytical method for the characterization of derivatives of this compound. shu.edu This technique is particularly useful for analyzing large, non-volatile molecules like phthalocyanines. In one study, MALDI-TOF was used alongside other methods to confirm the structure of a carboxyl-functionalized fluorinated phthalocyanine (B1677752) synthesized from this compound. shu.edu The mass spectral data obtained from these analyses are crucial for verifying the successful synthesis of the target compounds.
X-ray Diffraction Analysis
X-ray diffraction techniques have provided invaluable insights into the crystalline structure of materials related to this compound.
Single-Crystal X-ray Crystallography for Molecular and Crystal Structures
While specific single-crystal X-ray crystallography data for this compound itself is not detailed in the provided search results, the synthesis of novel phthalocyanines from this precursor has been reported. The structural characterization of these more complex molecules often relies on techniques like single-crystal X-ray crystallography to determine their precise three-dimensional atomic arrangement.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases of materials. In the context of research involving derivatives of this compound, such as in the development of photocatalyst magnetic nanocomposites, PXRD has been utilized to characterize the resulting materials.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has proven to be a powerful tool for understanding the fundamental characteristics of 4-(3,4-dicyanophenoxy)benzoic acid.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Calculations
The electronic structure of this compound is central to its chemical reactivity and physical properties. DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates a more reactive molecule. researchgate.net
The distribution of these orbitals provides further insight. The HOMO is typically localized on the electron-rich parts of the molecule, representing the ability to donate electrons, while the LUMO is found on electron-deficient areas, indicating the capacity to accept electrons. researchgate.net For derivatives of benzoic acid, the presence of electron-withdrawing or electron-donating substituents significantly influences the energies and distribution of these orbitals. mdpi.com For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, increasing the molecule's electronegativity. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Data
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. Relates to chemical reactivity and stability. researchgate.net |
Molecular Geometry Optimization and Conformer Analysis
Theoretical geometry optimization is performed to find the most stable three-dimensional arrangement of the atoms in this compound. This process identifies the conformer with the lowest energy on the potential energy surface. scirp.org For molecules with flexible bonds, such as the ether linkage in this compound, multiple conformers can exist. nih.gov Conformer analysis involves calculating the relative energies of these different spatial arrangements to determine the most probable structure. researchgate.netnih.gov
The optimized geometric parameters, including bond lengths and bond angles, can be compared with experimental data if available. researchgate.net For similar benzoic acid derivatives, DFT calculations have shown good agreement with experimental values. vjst.vn The planarity of the aromatic rings and the dihedral angles between them are important structural features determined through these calculations. researchgate.net
Table 2: Key Geometric Parameters
| Parameter | Description |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three atoms across at least two bonds. |
| Dihedral Angles | The angle between two intersecting planes, often used to describe the rotation around a bond. |
Vibrational Frequency Calculations and Spectroscopic Correlations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. scirp.orgnih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of observed spectral bands to specific vibrational modes. scirp.orgnih.gov For instance, the characteristic vibrational frequencies for the cyano (C≡N), carbonyl (C=O), and ether (C-O-C) groups in this compound can be identified.
Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in calculations can differ from the anharmonicity of real molecular vibrations. nih.gov The analysis of these vibrational modes provides a detailed picture of the molecule's dynamic behavior. nih.gov
Reaction Mechanism Elucidation
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound.
Transition State Characterization of Synthetic Transformations
To understand how this compound is synthesized or how it participates in further reactions, computational chemists can model the reaction pathways. This involves identifying and characterizing the transition state, which is the highest energy point along the reaction coordinate. rsc.org The structure and energy of the transition state provide critical information about the reaction's feasibility and rate. researchgate.net For example, in nucleophilic substitution reactions, which are relevant to the synthesis of the ether linkage, the transition state would involve the partial formation and breaking of bonds. rsc.org
Energetic Landscape of Functional Group Reactivity
By mapping the potential energy surface of a reaction, researchers can understand the energetic landscape of functional group reactivity. This involves calculating the energies of reactants, intermediates, transition states, and products. nih.gov For this compound, this could involve studying the reactivity of the carboxylic acid group (e.g., esterification), the cyano groups, or reactions involving the aromatic rings. researchgate.netijprse.com The activation energy, which is the energy difference between the reactants and the transition state, determines the kinetic barrier of the reaction. researchgate.net Reactions with lower activation energies are kinetically more favorable. nih.govnih.gov
Molecular Dynamics Simulations
Due to the absence of specific molecular dynamics (MD) simulation studies on this compound in the available literature, this section will infer its probable intermolecular behavior based on computational studies of structurally related molecules, such as substituted benzoic acids and aromatic nitriles. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time, providing insights into the formation of aggregated systems and the non-covalent forces that govern them. nih.govdovepress.com
The molecular structure of this compound, featuring a carboxylic acid group, a flexible ether linkage, and two nitrile groups on a phenyl ring, suggests that several types of intermolecular interactions would play a crucial role in the formation of its assembled systems in condensed phases.
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is well-established that benzoic acids readily form highly stable cyclic dimers in both solid and solution phases through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. ucl.ac.uk This is often the most dominant intermolecular interaction.
π-π Stacking: The presence of two aromatic rings (the benzoic acid ring and the dicyanophenyl ring) suggests a high propensity for π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent aromatic rings, would contribute significantly to the stability of molecular assemblies. Studies on other substituted benzoic acids have shown that π-π stacking is a key factor in their self-association, especially in solvents that can disrupt hydrogen bonding. ucl.ac.uk
Based on these considerations, MD simulations of this compound would likely reveal a complex interplay of these interactions. In an assembled system, one would expect to observe the formation of hydrogen-bonded dimers, which then organize further through a combination of π-π stacking of the aromatic cores and dipole-dipole interactions involving the nitrile groups. The flexibility of the ether linkage would allow for various conformational arrangements to optimize these interactions.
To illustrate the potential energies of these interactions, the following table presents typical interaction energies for the types of non-covalent bonds expected to be significant for this compound, based on general literature values for similar functional groups.
| Interaction Type | Functional Groups Involved | Typical Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Carboxylic Acid Dimer (-COOH) | 8 - 15 |
| π-π Stacking | Phenyl Rings | 2 - 5 |
| Dipole-Dipole | Nitrile Groups (-CN) | 1 - 4 |
| Van der Waals | Overall Molecule | Variable (depends on surface area) |
This table is illustrative and the actual interaction energies for this compound would require specific computational calculations.
Conceptual Density Functional Theory Descriptors
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying and understanding the chemical reactivity of molecules through various descriptors. nih.govresearchgate.net These descriptors, derived from the variation of electron density, offer insights into the global and local reactivity of a molecule, predicting its behavior in chemical reactions.
While specific DFT calculations for this compound are not available, the reactivity of the molecule can be inferred from studies on substituted benzoic acids and aromatic nitriles. mdpi.comresearchgate.net
Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential (μ). nih.gov Molecules with higher electronegativity are better electron acceptors.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap and are less reactive. ias.ac.in
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of electron transfer. Softer molecules are more polarizable and more reactive. ias.ac.in
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is a function of both electronegativity and hardness.
For this compound, the presence of multiple electron-withdrawing groups (two nitrile groups and a carboxylic acid) is expected to result in a relatively high electronegativity and electrophilicity index, making it a good electron acceptor. mdpi.com
The following table provides hypothetical yet representative values for the global reactivity indices of this compound, based on data for related compounds. These values are typically calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). researchgate.net
| Global Reactivity Descriptor | Symbol | Formula | Expected Value (Arbitrary Units) |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | High |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Moderate to High |
| Chemical Softness | S | 1/η | Low to Moderate |
| Electrophilicity Index | ω | μ2/2η = χ2/2η | High |
Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. The values are qualitative predictions.
Local Reactivity Indices pinpoint the most reactive sites within a molecule. The most prominent local descriptor is the Fukui function (f(r)) . wikipedia.orgscm.com It indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. wikipedia.org
f+(r): Describes the reactivity towards a nucleophilic attack (electron donation) and is associated with the LUMO electron density.
f-(r): Describes the reactivity towards an electrophilic attack (electron withdrawal) and is associated with the HOMO electron density. mdpi.com
f0(r): Describes the reactivity towards a radical attack.
For this compound, the electron-withdrawing nature of the nitrile and carboxylic acid groups would significantly influence the Fukui functions. The carbon atoms of the nitrile groups and the carbonyl carbon of the carboxylic acid are expected to have high values of f+(r), indicating they are the most probable sites for nucleophilic attack. The oxygen atoms of the carboxylic acid, with their lone pairs, would likely exhibit a high f-(r), making them susceptible to electrophilic attack. The aromatic rings will also have distinct regions of electrophilic and nucleophilic character influenced by the substituents. mdpi.com A detailed analysis of the Fukui functions would provide a comprehensive map of the molecule's reactivity at an atomic level.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of materials science is intrinsically linked to the availability of their constituent building blocks. Consequently, the development of efficient and environmentally benign synthetic routes to 4-(3,4-dicyanophenoxy)benzoic acid is a critical area for future research.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Future research should prioritize the exploration of "green chemistry" principles to address these limitations. wjpmr.comjddhs.comejcmpr.com This includes the investigation of catalytic systems that can facilitate the synthesis under milder conditions, thereby reducing energy consumption. numberanalytics.comnumberanalytics.com The use of non-toxic solvents and reagents, as well as the development of processes with high atom economy, will be crucial. wjpmr.comjddhs.comnih.gov
One promising avenue is the exploration of alternative cyano-group sources that are less toxic than traditional cyanide salts. nih.govresearchgate.net Research into nonmetallic cyano-group sources could lead to safer and more sustainable synthetic protocols. nih.govresearchgate.net Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste.
The application of novel energy sources, such as microwave irradiation and ultrasound, could also accelerate reaction times and improve yields, contributing to more sustainable synthetic processes. mdpi.commdpi.com The ultimate goal is to establish a portfolio of synthetic methodologies that are not only high-yielding and cost-effective but also align with the principles of sustainable development.
Design of Advanced Multifunctional Derivatives
The inherent functionality of this compound provides a versatile platform for the design of a wide array of advanced multifunctional derivatives. The carboxylic acid and dicyano groups can be independently or simultaneously modified to introduce new properties and functionalities.
Future research should focus on the systematic exploration of derivatization reactions to create a library of compounds with tailored characteristics. For instance, the carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling its incorporation into a diverse range of polymeric structures. nih.govmdpi.com The dicyano groups can be transformed into other functional moieties, such as tetrazoles or phthalocyanines, which can impart specific optical, electronic, or coordination properties.
A particularly exciting direction is the development of derivatives that exhibit multiple functionalities simultaneously. For example, by incorporating photoactive or electroactive moieties, it may be possible to create materials that are both structurally robust and possess interesting photophysical or electronic properties. The synthesis of derivatives with liquid crystalline properties is another area of interest, with potential applications in displays and sensors. derpharmachemica.com The exploration of derivatives with enhanced thermal stability and flame retardancy is also a critical area of research, particularly for applications in high-performance polymers. mdpi.com
The systematic study of structure-property relationships in these new derivatives will be essential for understanding how molecular modifications influence macroscopic properties. This knowledge will be invaluable for the rational design of next-generation materials with precisely controlled functionalities.
Integration into Emerging Material Platforms
The unique molecular architecture of this compound makes it an ideal candidate for integration into a variety of emerging material platforms. Its rigid aromatic core, combined with the flexible ether linkage and reactive functional groups, allows for the construction of complex and highly ordered structures.
One of the most promising areas of application is in the field of metal-organic frameworks (MOFs) . researchgate.netnih.govrsc.org The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures with exceptionally high surface areas. nih.govchalcogen.ro The dicyano groups can be used to functionalize the pores of the MOF, introducing specific binding sites for gas storage, separation, or catalysis. researchgate.net Future research should explore the synthesis of novel MOFs based on this ligand and investigate their performance in applications such as carbon capture, gas purification, and heterogeneous catalysis.
Another important area is the development of high-performance polymers . The dicyano groups can participate in cross-linking reactions, leading to the formation of thermosetting resins with excellent thermal and mechanical properties. Furthermore, the incorporation of this monomer into existing polymer backbones, such as polyimides or polyetheretherketones (PEEK), could enhance their properties. google.com The exploration of this compound in the synthesis of polymers for applications in electronics, aerospace, and automotive industries is a key future direction.
The integration of this compound into nanocomposites also holds significant promise. By grafting this molecule onto the surface of nanoparticles or nanotubes, it may be possible to improve their dispersion in polymer matrices and create materials with enhanced mechanical, thermal, and electrical properties.
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the discovery and development of new materials based on this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. rsc.orgbath.ac.ukresearchgate.netacs.org
Computational chemistry can play a crucial role in predicting the properties of new derivatives and materials, thereby guiding experimental efforts. researchgate.netbiotech-asia.org For example, density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new molecules. researchgate.netsapub.org Molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of these molecules and the structure and dynamics of the resulting materials. bath.ac.ukresearchgate.net
This computational-guided approach can significantly reduce the time and resources required for the development of new materials by allowing researchers to screen a large number of potential candidates in silico before committing to their synthesis and characterization in the laboratory. The close collaboration between computational and experimental chemists will be key to unlocking the full potential of this compound as a building block for advanced materials. rsc.org
The iterative cycle of computational prediction, experimental validation, and refinement of theoretical models will lead to a deeper understanding of the structure-property relationships governing these materials and pave the way for the rational design of novel materials with unprecedented functionalities.
Q & A
Q. What is the optimal synthetic route for 4-(3,4-dicyanophenoxy)benzoic acid in laboratory settings?
The compound is synthesized via the SRN1 mechanism, where 4-nitrophthalonitrile undergoes nucleophilic substitution with 4-hydroxybenzoic acid. Key steps include:
- Initiation : Single electron transfer to the nitro group, generating a radical anion.
- Propagation : Radical-nucleophile reaction forms intermediates.
- Termination : Product formation via radical recombination . Typical solvents include DMF or DMSO, with reaction times of 12–24 hours. Yields range from 40–60%, depending on purification methods (e.g., column chromatography with THF/SiO₂) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 295) .
- FT-IR : Identifies functional groups:
- C≡N stretch at ~2230 cm⁻¹.
- C=O (carboxylic acid) at ~1700 cm⁻¹.
- Aromatic C-H bend at ~687 cm⁻¹ .
- UV-Vis : Absorbance in the 250–300 nm range for π→π* transitions .
Q. How is this compound purified after synthesis?
Common methods include:
- Precipitation : Methanol is added to the reaction mixture to isolate crude product .
- Column Chromatography : THF eluent with SiO₂ stationary phase removes unreacted phthalonitrile derivatives .
- Recrystallization : Ethanol/water mixtures improve purity (>95%) .
Advanced Research Questions
Q. How can researchers address low yields in SRN1-mediated synthesis?
Low yields (<50%) may arise from incomplete radical propagation or side reactions. Mitigation strategies:
- Optimize Solvent Polarity : Use DMF to stabilize radical intermediates .
- Catalyst Screening : Add DBU (1,8-diazabicycloundec-7-ene) to enhance electron transfer efficiency .
- Temperature Control : Reflux at 80–100°C to accelerate initiation .
- Stoichiometric Ratios : Maintain a 1:1 molar ratio of nitro precursor to nucleophile to minimize byproducts .
Q. What strategies resolve contradictions between theoretical and experimental spectral data?
Discrepancies in FT-IR or NMR spectra may stem from:
- Tautomerism : The carboxylic acid group may exist in equilibrium with its deprotonated form, altering peak positions. Use DMSO-d₆ for NMR to stabilize the protonated form .
- Residual Solvents : THF or DMF traces in purified samples can obscure signals. Conduct high-vacuum drying (<1 mmHg) for 24 hours .
- Computational Validation : Compare experimental IR peaks (e.g., C=O at 1643 cm⁻¹) with DFT-calculated values .
Q. How does the compound behave in coordination chemistry applications?
When complexed with Co²⁺, the compound forms metallophthalocyanines with distinct properties:
- Synthetic Protocol : React this compound (0.44 mmol) with CoCl₂ (1.1 mmol) in dry DMF under argon for 18 hours .
- Spectroscopic Changes : Disappearance of C≡N IR peaks confirms coordination. UV-Vis Q-band shifts to ~665 nm indicate π-π stacking in the complex .
- Catalytic Activity : Test for electrocatalytic oxygen reduction using cyclic voltammetry in 0.1 M KOH .
Q. What are the challenges in designing derivatives for biological studies?
- Functional Group Compatibility : The dicyano group may react unpredictably with nucleophiles (e.g., amines). Protect the cyano groups with trimethylsilyl chloride before derivatization .
- Solubility : Poor aqueous solubility limits bioassays. Introduce sulfonate groups via electrophilic substitution to enhance hydrophilicity .
- Stability : Monitor hydrolysis of the phenoxy linkage at pH > 8. Use buffered solutions (pH 7.4) for in vitro studies .
Data Contradiction Analysis
Q. Why do reported yields for cobalt complexes vary significantly (5–20%)?
Variations arise from:
- Metal-to-Ligand Ratios : Higher Co²⁺ concentrations (e.g., 1:2 molar ratio) favor oligomeric byproducts. Use a 1:1 ratio for monomeric complexes .
- Oxygen Sensitivity : Trace O₂ during synthesis oxidizes Co²⁺ to Co³⁺, reducing yield. Employ rigorous argon purging .
- Purification Losses : Gel chromatography may discard low-abundance fractions. Optimize elution gradients to recover target complexes .
Methodological Recommendations
Q. How to validate synthetic intermediates during multi-step reactions?
- TLC Monitoring : Use silica-coated plates with UV254 indicator. Spot reaction aliquots at 30-minute intervals .
- In Situ IR : Track nitro group disappearance (1520 cm⁻¹) and cyano group formation (2230 cm⁻¹) .
- HPLC-MS : For polar intermediates, employ a C18 column with acetonitrile/water gradient (5→95% ACN in 20 min) .
Q. What are best practices for scaling up synthesis without compromising purity?
- Batch Reactors : Use jacketed reactors with temperature control (±2°C) to maintain SRN1 kinetics .
- Continuous Flow Systems : Reduce radical recombination by shortening residence times (<1 hour) .
- Quality Control : Implement in-line FT-IR to detect unreacted starting materials during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
